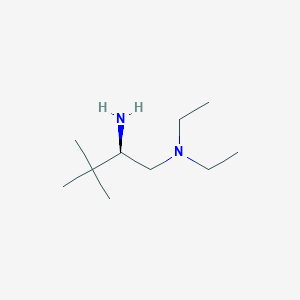
(R)-N1,N1-Diethyl-3,3-dimethylbutane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N1,N1-Diethyl-3,3-dimethylbutane-1,2-diamine is an organic compound with a complex structure that includes both amine and alkyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N1,N1-Diethyl-3,3-dimethylbutane-1,2-diamine typically involves multi-step organic reactions. One common method includes the alkylation of a suitable amine precursor with diethyl and dimethyl groups under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of ®-N1,N1-Diethyl-3,3-dimethylbutane-1,2-diamine may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and yield while maintaining the purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is also common to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
®-N1,N1-Diethyl-3,3-dimethylbutane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine groups into corresponding oxides or other derivatives.
Reduction: Reduction reactions can be used to modify the alkyl groups or reduce any oxidized forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions vary widely but may include the use of halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction could produce simpler amine derivatives.
Wissenschaftliche Forschungsanwendungen
®-N1,N1-Diethyl-3,3-dimethylbutane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which ®-N1,N1-Diethyl-3,3-dimethylbutane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N1,N1-Diethyl-2-methylpropane-1,2-diamine
- N1,N1-Diethyl-3-methylbutane-1,2-diamine
- N1,N1-Diethyl-3,3-dimethylpentane-1,2-diamine
Uniqueness
®-N1,N1-Diethyl-3,3-dimethylbutane-1,2-diamine is unique due to its specific stereochemistry and the presence of both diethyl and dimethyl groups
Eigenschaften
Molekularformel |
C10H24N2 |
|---|---|
Molekulargewicht |
172.31 g/mol |
IUPAC-Name |
(2R)-1-N,1-N-diethyl-3,3-dimethylbutane-1,2-diamine |
InChI |
InChI=1S/C10H24N2/c1-6-12(7-2)8-9(11)10(3,4)5/h9H,6-8,11H2,1-5H3/t9-/m0/s1 |
InChI-Schlüssel |
TWSWWTQEYGSYFZ-VIFPVBQESA-N |
Isomerische SMILES |
CCN(CC)C[C@@H](C(C)(C)C)N |
Kanonische SMILES |
CCN(CC)CC(C(C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


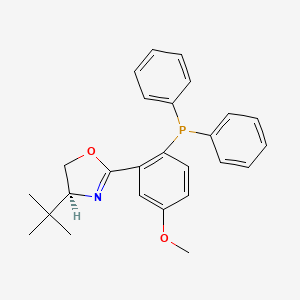
![4-[(S)-[(1S,2R,4S,5R)-1-(anthracen-9-ylmethyl)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-methoxymethyl]quinoline;iodide](/img/structure/B14077937.png)
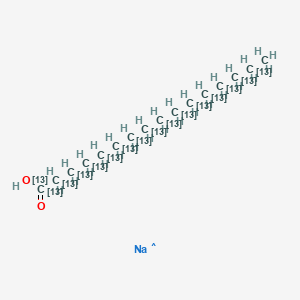

![2-[4-(Methanesulfinyl)-2-methoxyphenyl]imidazo[1,2-a]pyrazine](/img/structure/B14077942.png)

![5-(2-hydroxyphenyl)-N-{3-[(pyridin-3-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14077959.png)


![D-erythro-a-D-galacto-Octopyranoside, methyl6,8-dideoxy-6-[[(4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-,monohydrochloride, (2S-trans)-](/img/structure/B14077995.png)
![6,7-Dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14077996.png)
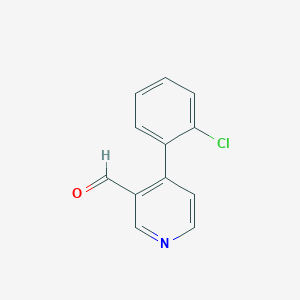
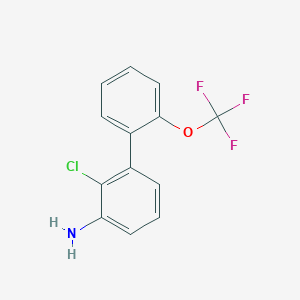
![(4S)-4-[[3,6-bis[4-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14078009.png)
